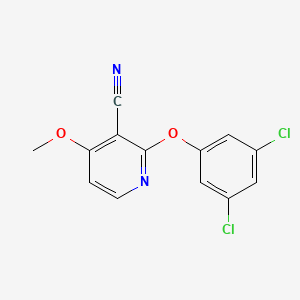

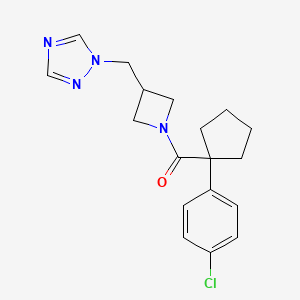

![molecular formula C19H16FNO4S2 B2480724 Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-36-9](/img/structure/B2480724.png)

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

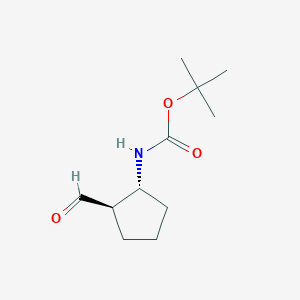

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Versatile Reagent for Fluorinated Compounds : The compound serves as a versatile reagent in the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).

- One-Pot Synthesis of Aminothiophenes : It facilitates the one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates with various aryl groups, showcasing its role in efficiently constructing thiophene derivatives (Tormyshev et al., 2006).

Material Science and Sensing Applications

- Fluorescent pH Sensors : Certain derivatives exhibit aggregation-induced emission (AIE) properties and can function as fluorescent pH sensors in solution and solid states, useful for detecting acidic and basic organic vapors (Yang et al., 2013).

Pharmacological and Biological Applications

- Antiproliferative Agents : Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

- Antimicrobial Activity : Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Prasad et al., 2017).

Miscellaneous Applications

- Dyeing Polyester Fibres : Derivatives have been used to synthesize disperse dyes for polyester fabrics, demonstrating good wash, perspiration, sublimation, and rub fastness ratings, though with poor photostability (Iyun et al., 2015).

Mechanism of Action

Target of Action

The primary target of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

This compound is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

When tested in vivo, this compound has been shown to reduce the inflammatory responses in different disease models . For example, it has been found to decrease atherosclerosis by modulating foam cell formation in apolipoprotein E-deficient mice . It also prevents autoimmune diabetes in NOD mice .

Properties

IUPAC Name |

ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(16(12-26-17)13-6-4-3-5-7-13)27(23,24)21-15-10-8-14(20)9-11-15/h3-12,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWLRDGSPFZRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)